Bienvenue dans la boutique en ligne BenchChem!

QW-296

taxane resistance prostate cancer microtubule destabilizer

QW-296 (2-(4-hydroxy-1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone) is a synthetic small-molecule microtubule destabilizer of the arylbenzoylimidazole chemotype that binds to the colchicine-binding site on β-tubulin. Unlike taxane-site agents (e.g., paclitaxel, docetaxel) that stabilize microtubules, QW-296 inhibits tubulin polymerization at nanomolar concentrations and demonstrates minimal susceptibility to P-glycoprotein (P-gp)-mediated efflux, a major clinical resistance mechanism.

Molecular Formula C21H19N3O5
Molecular Weight 393.399
Cat. No. B1193452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQW-296
SynonymsQW-296;  QW296;  QW 296
Molecular FormulaC21H19N3O5
Molecular Weight393.399
Structural Identifiers
SMILESO=C(C1=CNC(C2=CNC3=C2C(O)=CC=C3)=N1)C4=CC(OC)=C(OC)C(OC)=C4
InChIInChI=1S/C21H19N3O5/c1-27-16-7-11(8-17(28-2)20(16)29-3)19(26)14-10-23-21(24-14)12-9-22-13-5-4-6-15(25)18(12)13/h4-10,22,25H,1-3H3,(H,23,24)
InChIKeyIQAYCANPRFGUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QW-296 Sourcing Guide – A Colchicine-Site Microtubule Destabilizer with Retained Potency in Taxane-Resistant Models


QW-296 (2-(4-hydroxy-1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone) is a synthetic small-molecule microtubule destabilizer of the arylbenzoylimidazole chemotype that binds to the colchicine-binding site on β-tubulin [1]. Unlike taxane-site agents (e.g., paclitaxel, docetaxel) that stabilize microtubules, QW-296 inhibits tubulin polymerization at nanomolar concentrations and demonstrates minimal susceptibility to P-glycoprotein (P-gp)-mediated efflux, a major clinical resistance mechanism [2]. It was rationally designed by introducing a 4-hydroxyl group onto the indole ring of the predecessor analog ABI-III to improve resistance profile [3].

Why QW-296 Cannot Be Replaced by Generic Taxanes or Other Colchicine-Site Agents


Substituting QW-296 with a generic taxane (docetaxel, paclitaxel) fails because the target binding site is mechanistically distinct: taxanes occupy the taxane-binding domain on the interior surface of β-tubulin and stabilize microtubules, whereas QW-296 occupies the colchicine-binding site at the α/β-tubulin interface and destabilizes microtubules [1]. This mechanistic divergence becomes critical in taxane-resistant disease, where P-gp overexpression and β-tubulin mutations render docetaxel ineffective (IC₅₀ >1000 nM); QW-296 retains potency in these same resistant lines (IC₅₀ 80–100 nM) because colchicine-site agents are substantially less susceptible to P-gp efflux [2]. Even among colchicine-site binders, QW-296 demonstrates a lower resistance index in taxane-resistant prostate cancer cells compared to its direct structural analog ABI-III [3]. Generic substitution therefore risks complete loss of therapeutic activity in the resistant setting.

QW-296 Quantified Differentiation Evidence vs Taxanes and Colchicine-Site Analogs


QW-296 Retains Nanomolar Cytotoxicity in Taxane-Resistant Cells Where Docetaxel Fails (>10-Fold Superiority)

In direct head-to-head cytotoxicity testing in taxane-resistant prostate cancer cell lines, QW-296 exhibited strong cell-killing activity (IC₅₀ = 80 nM in DU145-TXR; 100 nM in PC3-TXR), whereas docetaxel (DTX) was essentially inactive with an IC₅₀ exceeding 1000 nM in both resistant lines [1]. This represents a greater than 10-fold potency advantage for QW-296 over the clinical-standard taxane in the chemoresistant setting.

taxane resistance prostate cancer microtubule destabilizer P-glycoprotein colchicine-site

QW-296 Is a Minimal P-gp ATPase Substrate, Bypassing the Primary Efflux Resistance Mechanism Limiting Taxanes

QW-296 was evaluated in a recombinant human P-gp ATPase activity assay at 10, 100, and 1000 nM. Unlike the known P-gp substrate verapamil (200 μM positive control, which strongly stimulated ATPase activity), QW-296 did not stimulate P-gp ATPase activity above baseline at any tested concentration [1]. In contrast, taxanes such as paclitaxel and docetaxel are well-established P-gp substrates whose clinical efficacy is significantly compromised by P-gp overexpression in resistant tumors [2]. This class-level mechanistic feature of colchicine-site agents is a key differentiator for experimental systems modeling transporter-mediated resistance.

P-glycoprotein drug efflux multidrug resistance colchicine-site transporter-mediated resistance

QW-296 Matches Colchicine in Tubulin Polymerization Inhibition While Avoiding Colchicine's Therapeutic Index Limitations

In a cell-free tubulin polymerization assay (3 mg/mL tubulin), QW-296 at 10 μM effectively inhibited polymerization to a degree comparable to 10 μM colchicine, while paclitaxel at 10 μM produced robust polymerization (as expected for a microtubule stabilizer), and the vehicle control (5% DMSO) showed normal polymerization kinetics [1]. This confirms QW-296 as a bona fide tubulin-depolymerizing agent with potency comparable to colchicine. Critically, unlike colchicine—whose clinical use as an anticancer agent is precluded by a narrow therapeutic index and severe toxicity—QW-296 was well tolerated in vivo at therapeutic doses (20 mg/kg 4×/week for 1.5 weeks) without significant body weight loss or vital organ toxicity [2].

tubulin polymerization colchicine-binding site microtubule dynamics in vitro pharmacology

QW-296 Loaded Nanoparticles Achieve In Vivo Tumor Regression in a Lung Metastatic Melanoma Model Unresponsive to Conventional Therapy

QW-296 was formulated into mPEG-b-P(CB-co-LA) polymeric nanoparticles (mean particle size 122.0 ± 2.28 nm, drug loading 3.70% w/w) and administered systemically to C57/BL6 albino mice bearing lung metastatic melanoma at 20 mg/kg, 4 times per week for 1.5 weeks [1]. This regimen resulted in significant tumor regression and prolonged median survival, with no significant change in mouse body weight, indicating tolerability [1]. This contrasts with the well-documented dose-limiting toxicities of conventional microtubule-targeting agents such as paclitaxel and colchicine in preclinical models, supporting a differentiated in vivo profile.

metastatic melanoma in vivo efficacy nanoparticle delivery tumor regression survival

QW-296 Synergizes with Hedgehog Inhibitor MDB5 to Achieve Complete Suppression of Taxane-Resistant Tumor Colony Formation

In a colony formation assay using PC3-TXR taxane-resistant prostate cancer cells, QW-296 at 100 nM markedly suppressed colony formation, while MDB5 at 15 μM showed only slight inhibition [1]. Strikingly, the combination of sub-maximal concentrations—QW-296 (50 nM) plus MDB5 (15 μM)—resulted in complete suppression of colony formation (no colonies throughout 7 days) [1]. Chou-Talalay combination index analysis confirmed strong synergism (CI <0.9) at fraction-affected levels of 75–95% [1]. This demonstrates that QW-296's therapeutic window can be further expanded through rational combination with mechanistically complementary agents.

combination therapy drug synergy colony formation taxane-resistant prostate cancer Hedgehog signaling

QW-296 Best-Fit Research and Procurement Application Scenarios


Taxane-Resistant Prostate Cancer Drug Discovery and Mechanism-of-Resistance Studies

QW-296 is the preferred colchicine-site microtubule destabilizer for laboratories studying taxane-resistant prostate cancer (DU145-TXR, PC3-TXR models). With docetaxel exhibiting an IC₅₀ >1000 nM in these lines versus QW-296 at 80–100 nM, the compound enables meaningful cytotoxicity assessment in resistant backgrounds [1]. Its minimal P-gp substrate liability further ensures that observed efficacy is not confounded by efflux-mediated resistance [2]. For combination screening, pairing QW-296 with hedgehog pathway inhibitors (e.g., MDB5) achieves synergistic colony suppression [1].

Metastatic Melanoma In Vivo Pharmacology Requiring Systemic Nanoparticle Delivery

For in vivo studies in metastatic melanoma (B16F10 lung metastasis model), QW-296 formulated in mPEG-b-P(CB-co-LA) nanoparticles (∼122 nm, 3.7% drug loading) provides a validated delivery system that achieves significant tumor regression and prolonged survival at 20 mg/kg without observable toxicity [3]. This application scenario is suited for groups transitioning a colchicine-site agent from in vitro to in vivo proof-of-concept, particularly where taxane failure due to resistance or toxicity is the comparator benchmark.

P-glycoprotein Efflux Transporter Studies Requiring a Non-Substrate Tubulin Inhibitor

QW-296 serves as an ideal negative-control tubulin inhibitor in P-gp functional assays. Unlike taxanes (established P-gp substrates whose intracellular accumulation is compromised in P-gp-overexpressing lines), QW-296 does not stimulate P-gp ATPase activity at concentrations up to 1000 nM [2]. This property makes QW-296 a reliable tool compound for dissecting whether observed cytotoxicity differences between parental and resistant lines are attributable to efflux or to target-level resistance mechanisms.

Microtubule Dynamics Imaging and Colchicine-Site Occupancy Studies

QW-296 disrupts microtubule dynamics at nanomolar concentrations in both A375 human melanoma and B16F10 murine melanoma cells, as confirmed by confocal immunofluorescence microscopy of α,β-tubulin [3]. With a colchicine-comparable tubulin polymerization inhibition profile but superior tolerability in vivo, QW-296 is well-suited for live-cell imaging studies of microtubule depolymerization kinetics where sustained target engagement without acute cytotoxicity is needed at lower concentrations.

Quote Request

Request a Quote for QW-296

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.